molecular formula C20H15FN4O B12267605 N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Cat. No.: B12267605
M. Wt: 346.4 g/mol
InChI Key: LYKSJDFNAZMTGJ-UHFFFAOYSA-N
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Description

N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a benzyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of catalytic processes for the benzylation reaction .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of a particular enzyme, leading to the accumulation of a substrate or the depletion of a product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored properties .

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C20H15FN4O/c21-16-9-4-8-15(12-16)18-24-20(26-25-18)17-10-5-11-22-19(17)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)

InChI Key

LYKSJDFNAZMTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F

Origin of Product

United States

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